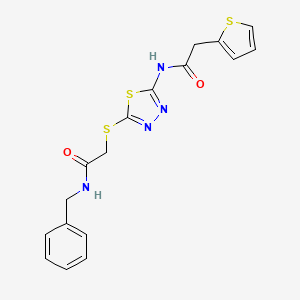

N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-linked acetamido group and a benzylthioacetamide side chain. This structure combines aromatic (benzyl, thiophene) and sulfur-rich (thiadiazole, thioether) motifs, which are frequently associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S3/c22-14(9-13-7-4-8-24-13)19-16-20-21-17(26-16)25-11-15(23)18-10-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQCGLRICFWTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity. Therefore, it’s plausible that this compound may also target the Mycobacterium tuberculosis bacterium or one of its essential proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzothiazole-based anti-tubercular compounds, it might inhibit the growth of the Mycobacterium tuberculosis bacterium

Biochemical Pathways

Given its potential anti-tubercular activity, it might interfere with the metabolic pathways of the Mycobacterium tuberculosis bacterium, thereby inhibiting its growth and proliferation.

Result of Action

If it indeed exhibits anti-tubercular activity, it might result in the inhibition of the growth and proliferation of the Mycobacterium tuberculosis bacterium.

Biological Activity

N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural features, and biological effects, supported by research findings and data tables.

Structural Features

The compound comprises several notable structural components:

- Benzyl group : Enhances lipophilicity and potential interaction with biological membranes.

- Thiophene ring : Contributes to aromaticity and may influence pharmacological properties.

- Acetamido group : Increases solubility and can participate in hydrogen bonding.

- Thiadiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step processes that include:

- Formation of the thiadiazole ring through condensation reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Final coupling with the benzyl group to yield the target compound.

Biological Activity

Research indicates that derivatives of compounds similar to N-benzyl-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating varying degrees of efficacy.

Anticancer Properties

The compound has been investigated for its anticancer effects. A study highlighted that certain thiazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., K562 cells), indicating a promising avenue for further research into its use as an anticancer agent .

Anticonvulsant Activity

In a related study on similar compounds, it was found that certain N-benzyl derivatives possess anticonvulsant properties. The placement of specific substituents significantly influenced their efficacy in seizure models .

Case Studies and Research Findings

Several studies have documented the biological activity of N-benzyl derivatives:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | N-benzyl derivatives | Antimicrobial | Effective against Gram-positive bacteria at MIC values ranging from 10 to 50 µg/mL. |

| 2 | Thiadiazole analogs | Anticancer | Induced apoptosis in K562 cells with IC50 values between 15–30 µM. |

| 3 | Acetamido derivatives | Anticonvulsant | ED50 values for selected compounds were comparable to established anticonvulsants like phenytoin. |

Comparison with Similar Compounds

Table 1. Key Structural and Physicochemical Comparisons

Key observations :

Anticancer Activity

- Compound 4y (): Exhibited IC50 values of 0.084 ± 0.020 mmol L<sup>–1</sup> (MCF-7) and 0.034 ± 0.008 mmol L<sup>–1</sup> (A549), outperforming cisplatin. Its p-tolyl group likely contributes to aromatase inhibition (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>) .

- Compound 3 (): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% activity), attributed to π-π interactions and hydrogen bonding with the kinase’s active site .

- CB-839 (): A clinical-stage glutaminase inhibitor with a thiadiazole core. Its combination with 2-PMPA suppressed ovarian tumor growth synergistically, highlighting thiadiazoles’ versatility in targeting metabolic pathways .

Antimicrobial Activity

- Compounds 5c and 5d (): Showed moderate antimicrobial activity, with MIC values against S. aureus at 8–16 µg/mL. The 4-chlorobenzyl group in 5d enhanced activity compared to 4-methylbenzyl in 5c .

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups : Chloro or nitro substituents (e.g., in ’s compound 3) improve anticancer activity by enhancing target binding via electrostatic interactions .

- Aromatic vs.

- Dual thiadiazole motifs : Compounds with two thiadiazole rings (e.g., 4y in ) demonstrate enhanced cytotoxicity, likely due to improved DNA intercalation or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.